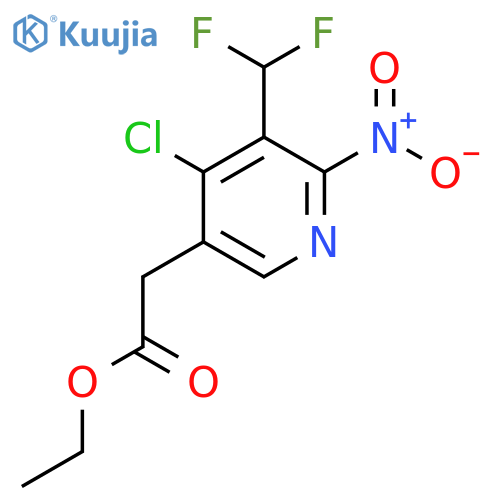Cas no 1804681-62-6 (Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate)

1804681-62-6 structure
商品名:Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate
CAS番号:1804681-62-6
MF:C10H9ClF2N2O4
メガワット:294.639268636703
CID:4869910
Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate
-
- インチ: 1S/C10H9ClF2N2O4/c1-2-19-6(16)3-5-4-14-10(15(17)18)7(8(5)11)9(12)13/h4,9H,2-3H2,1H3
- InChIKey: SLOINLSAXUCINQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(F)F)C([N+](=O)[O-])=NC=C1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 340
- トポロジー分子極性表面積: 85
- 疎水性パラメータ計算基準値(XlogP): 2.4
Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029049693-1g |
Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate |
1804681-62-6 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate 関連文献
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
1804681-62-6 (Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate) 関連製品
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
